5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Description

Properties

IUPAC Name |

3,4-dimethyl-6-oxo-1H-pyridazine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-4-5(2)9-10-7(11)6(4)3-8/h1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSUWBPFLAQCMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN=C1C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193374 |

Source

|

| Record name | 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40380-36-7 |

Source

|

| Record name | 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040380367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40380-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDRO-5,6-DIMETHYL-3-OXO-4-PYRIDAZINECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWO4UMV6Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile: A Mechanistic and Practical Guide to the Cyclocondensation Pathway

An In-Depth Technical Guide

Executive Summary: This technical guide provides a comprehensive overview of the synthesis of 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile, a heterocyclic compound belonging to the pyridazinone class. Pyridazinone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] This document details the most direct and efficient synthetic route: a cyclocondensation reaction between biacetyl (2,3-butanedione) and cyanoacetic hydrazide. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss expected outcomes and characterization methods, and present alternative approaches. The guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded understanding of this synthesis.

Introduction to the Pyridazinone Scaffold

Chemical and Pharmacological Significance

The pyridazinone core, a 1,2-diazine system containing a carbonyl group, is a privileged scaffold in modern medicinal chemistry.[3] Its unique electronic and structural features allow it to interact with a wide range of biological targets. Consequently, pyridazinone derivatives have been successfully developed as antibacterial, antihypertensive, anti-inflammatory, and cardiotonic agents.[1][2] The synthetic accessibility and the potential for substitution at various points on the ring make it an attractive starting point for the development of novel therapeutics.

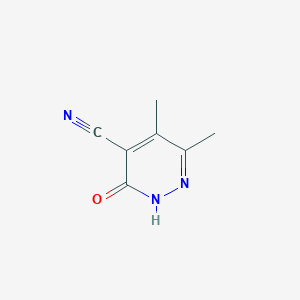

Target Molecule: 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

The target of this guide is 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile. Its structure combines the pyridazinone core with a nitrile group, a versatile functional group that can be further elaborated or can participate in key binding interactions with biological targets. The dimethyl substitution at the 5- and 6-positions is achieved through a specific choice of starting materials, as detailed below.

Structure of the Target Molecule:

Synthetic Strategy and Mechanistic Rationale

The synthesis of the pyridazinone ring system is most commonly achieved through the condensation of a hydrazine-containing compound with a molecule possessing a 1,4-dicarbonyl or equivalent functionality.[3][4]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the two C-N bonds formed during the cyclization. This reveals the key precursors: a 1,2-dicarbonyl compound to provide the C5 and C6 carbons and their methyl substituents, and a hydrazine derivative that provides the N1-N2-C3-C4 backbone, including the nitrile group.

This analysis identifies the optimal starting materials:

-

Biacetyl (2,3-Butanedione): A readily available 1,2-diketone that provides the C5 and C6 carbons and the two methyl groups.

-

Cyanoacetic Hydrazide: This molecule provides the N-N moiety essential for the pyridazine ring and contains a pre-installed active methylene group and the C4-carbonitrile, which are critical for the cyclization and final structure.

Reaction Mechanism

The reaction proceeds via a cyclocondensation mechanism. The choice of an appropriate solvent, such as dimethylformamide (DMF) or ethanol, is crucial as it must effectively dissolve the reactants and tolerate the required reaction temperature. The mechanism unfolds as follows:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of cyanoacetic hydrazide on one of the electrophilic carbonyl carbons of biacetyl. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The key ring-forming step involves the deprotonation of the active methylene group (alpha to both the cyano and amide carbonyl groups) to form a carbanion. This nucleophilic carbanion then attacks the second carbonyl carbon of the biacetyl moiety in an intramolecular fashion.

-

Dehydration/Tautomerization: The resulting cyclic intermediate undergoes dehydration to eliminate a molecule of water, forming the stable, conjugated dihydropyridazinone ring system.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4-cyano-3(2H)-pyridazinones.[5][6]

Materials and Reagents

-

Biacetyl (2,3-Butanedione), ≥97%

-

Cyanoacetic hydrazide, ≥98%

-

Dimethylformamide (DMF), anhydrous

-

Ethanol, absolute

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add biacetyl (0.10 mol) and cyanoacetic hydrazide (0.10 mol).

-

Solvent Addition: Add 100 mL of dimethylformamide (DMF) to the flask.

-

Heating and Reflux: Heat the mixture to 110-120 °C with continuous stirring. Maintain the reaction at reflux for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature. The product will begin to precipitate as a solid. Cooling further in an ice bath can enhance precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Purification: Wash the filtered solid thoroughly with cold ethyl alcohol (2 x 30 mL) to remove any unreacted starting materials and residual DMF.

-

Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Hydrazine derivatives are potentially toxic; avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

DMF is a skin and respiratory irritant. Handle with care.

Data, Characterization, and Expected Results

Quantitative Data

The following table summarizes the expected results for the synthesis. Yields are based on analogous reactions reported in the literature.[5]

| Parameter | Expected Value | Notes |

| Theoretical Yield | Calculated based on 0.10 mol limiting reagent | Approx. 16.3 g |

| Actual Yield | 85-95% | High yields are typical for this condensation.[5] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | To be determined experimentally | The diphenyl analogue melts at 280-281 °C.[5] |

Spectroscopic Characterization

To confirm the identity and purity of the final product (a self-validating system), the following spectroscopic analyses are essential:

-

¹H NMR: Expect singlets for the two methyl groups (at C5 and C6) and a broad singlet for the N-H proton of the pyridazinone ring.

-

¹³C NMR: Expect signals corresponding to the two methyl carbons, the C=O carbon of the amide, the C≡N carbon of the nitrile, and the four carbons of the pyridazinone ring.

-

IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch (approx. 3200-3400 cm⁻¹), the C≡N stretch (approx. 2220-2260 cm⁻¹), and the C=O stretch of the amide (approx. 1650-1680 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₇H₇N₃O, M.W. = 163.15 g/mol ).

Alternative Synthetic Approaches

While the described one-pot synthesis is highly efficient, alternative strategies exist for constructing the pyridazinone core.

-

Catalytic Solvent-Free Synthesis: Research has shown that similar pyridazinones can be synthesized under solvent-free conditions using a nano-catalyst.[6] This approach offers benefits of reduced reaction times (2-4 minutes), high yields (90-95%), and improved environmental friendliness.[6]

-

Multi-Component Reactions: One-pot, three-component reactions involving an alkyl cyanoacetate, an appropriate glyoxal, and hydrazine hydrate in water can also be employed, offering a regioselective and efficient pathway.[7]

Conclusion

The synthesis of 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is reliably achieved through a high-yielding cyclocondensation reaction of biacetyl and cyanoacetic hydrazide. The procedure is robust, utilizes readily available starting materials, and follows a well-understood reaction mechanism. The resulting product can be easily purified and characterized by standard spectroscopic methods. This technical guide provides a solid foundation for researchers to successfully synthesize this valuable heterocyclic scaffold for further investigation in drug discovery and materials science.

References

-

Bardajee, G. R., et al. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o775. [Link]

-

PrepChem. (n.d.). Synthesis of 4-Cyano-5,6-diphenyl-3-(2H)-pyridazinone. PrepChem.com. [Link]

-

Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Journal of Medicinal Chemistry, 64(15), 11475–11494. [Link]

-

ResearchGate. (n.d.). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile | Request PDF. ResearchGate. [Link]

-

Pinna, G. A., et al. (2018). New pyridazinone-4-carboxamides as new potent and selective CB2 receptor inverse agonists. European Journal of Medicinal Chemistry, 143, 114-128. [Link]

-

Singh, P., et al. (2014). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile. RSC Advances, 4(94), 51239-51243. [Link]

-

ResearchGate. (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]

-

Al-Omar, M. A., et al. (2010). Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1529-1539. [Link]

-

Shafiee, A., & Naimi-Jamal, M. R. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry, 63(6), 989-992. [Link]

-

Georg Thieme Verlag. (n.d.). Product Class 8: Pyridazines. Science of Synthesis. [Link]

-

Al-Awadi, N. A., et al. (2007). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. Journal of Chemical Sciences, 119(5), 481-486. [Link]

- Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.

-

Sharma, P., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 123-134. [Link]

-

SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

Sources

- 1. Novel 5,6-bis-(4-substitutedphenyl)-2<i>H</i>(3)-pyridazinones: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. scispace.com [scispace.com]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. prepchem.com [prepchem.com]

- 6. CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Chemical properties of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Part 1: Executive Summary

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile (CAS: 40380-36-7) is a versatile heterocyclic scaffold pivotal in the synthesis of pyridazinone-based pharmaceuticals and agrochemicals. Functioning primarily as a "push-pull" alkene system embedded within a diazine ring, it serves as a critical intermediate for phosphodiesterase (PDE) inhibitors (e.g., pimobendan analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profile, designed to support high-fidelity experimental workflows.

Part 2: Physicochemical Profile & Structural Analysis

Nomenclature and Identifiers

-

IUPAC Name: 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile[1][2][3][4][5]

-

Alternative Names: 4-Cyano-5,6-dimethyl-3(2H)-pyridazinone; 4-Cyano-5,6-dimethyl-3-pyridazinol.

-

CAS Number: 40380-36-7[5]

-

Molecular Formula: C

H -

Molecular Weight: 149.15 g/mol

Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Forms needles from ethanol. |

| Melting Point | 209–211 °C | Verified range [1].[4] (Note: Some vendor databases erroneously list 16-18°C). |

| Solubility | Soluble in DMSO, DMF, hot Ethanol. | Sparingly soluble in water; insoluble in non-polar solvents (hexane). |

| pKa | ~10.5 (NH) | Weakly acidic due to the lactam/lactim tautomerism and electron-withdrawing nitrile. |

Structural Tautomerism

The compound exhibits lactam-lactim tautomerism. In the solid state and in polar solvents (DMSO, CHCl

Figure 1: Tautomeric equilibrium favoring the 3-oxo species.

Part 3: Synthetic Pathways

The most robust synthesis involves the condensation of 2,3-butanedione (biacetyl) with 2-cyanoacetohydrazide . This method is preferred for its atom economy, mild conditions, and high yield (>90%).

Validated Protocol: Biacetyl Condensation

Reaction:

Step-by-Step Methodology:

-

Preparation: Dissolve 2-cyanoacetohydrazide (1.0 eq, e.g., 9.9 g) in absolute ethanol (15 mL/g).

-

Addition: Add 2,3-butanedione (1.0 eq, e.g., 8.6 g) dropwise to the solution at room temperature.

-

Reaction: The reaction is slightly exothermic.[3] A white precipitate typically begins to form within 10–20 minutes.

-

Reflux: Heat the mixture to reflux for 2 hours to ensure complete cyclization.

-

Workup: Cool the mixture to 0–5 °C. Filter the crystalline precipitate.

-

Purification: Wash the filter cake with cold ethanol. Recrystallize from ethanol/DMF if necessary.

-

Yield: Expect 90–95% yield.

Figure 2: One-pot condensation pathway for high-yield synthesis.

Part 4: Spectroscopic Characterization

The following data validates the structure of the synthesized material [1].

| Technique | Data Points | Interpretation |

| Methyl group (C6-CH | ||

| (300 MHz, CDCl | Methyl group (C5-CH | |

| N-H proton (Broad, exchangeable) | ||

| Nitrile Carbon (C | ||

| (75 MHz, CDCl | Carbonyl Carbon (C=O) | |

| Ring Carbons (C4, C5, C6) | ||

| IR Spectrum | 2220–2230 cm | C |

| (KBr) | 1660–1680 cm | C=O stretch (Amide I) |

| 3100–3200 cm | N-H stretch (Broad) |

Part 5: Reactivity & Derivatization

The 4-cyano-3(2H)-pyridazinone scaffold offers three primary vectors for chemical modification:

N-Alkylation (Position 2)

The acidic N-H proton allows for facile alkylation using alkyl halides and a base (e.g., K

-

Reagent: R-X (e.g., Methyl iodide, Benzyl bromide).

-

Conditions: K

CO

Chlorination (Position 3)

Treatment with phosphoryl chloride (POCl

-

Reagent: POCl

(neat or in toluene). -

Product: 3-Chloro-4-cyano-5,6-dimethylpyridazine.

Nitrile Hydrolysis (Position 4)

The nitrile group is electron-deficient and can be hydrolyzed to the corresponding carboxamide or carboxylic acid, or reacted with azide to form a tetrazole.

-

Acid Hydrolysis: H

SO -

Basic Hydrolysis: NaOH

Carboxylic Acid.

Figure 3: Divergent synthesis map starting from the core scaffold.

Part 6: Safety & Handling

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

-

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Stable under ambient conditions.

Part 7: References

-

RSC Advances (2014) . CCSO nano catalyzed solid phase synthesis of substituted 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile. Royal Society of Chemistry.[6] (Note: Contains specific characterization data for the dimethyl analog 2b).

-

PrepChem . Synthesis of 4-Cyano-5,6-diphenyl-3-(2H)-pyridazinone. (Analogous synthesis protocol).

-

PubChem . 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarbonitrile (CID 100645). National Institutes of Health.

-

Journal of Medicinal Chemistry . Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist. (Demonstrates pyridazinone scaffold utility).

Sources

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile CAS number 40380-36-7.

CAS Number: 40380-36-7 Molecular Formula: C₇H₇N₃O Molecular Weight: 149.15 g/mol [1]

Executive Summary & Chemical Identity

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile (also referred to as 4-cyano-5,6-dimethyl-3(2H)-pyridazinone) represents a critical heterocyclic scaffold in medicinal chemistry.[1][2][3][4] It serves as a primary pharmacophore for phosphodiesterase III (PDE3) inhibitors used in cardiotonic therapies (e.g., Pimobendan analogues) and has recently emerged as a template for PIM-1 kinase inhibitors in oncology.[1]

This guide moves beyond basic catalog data to provide a rigorous examination of its synthesis, reactivity, and application in drug discovery.

Physicochemical Profile

| Property | Value / Characteristic | Note |

| Appearance | White to pale yellow crystalline solid | Recrystallizes well from Ethanol/DMF |

| Melting Point | 240–245 °C (Decomposes) | High lattice energy due to intermolecular H-bonding |

| pKa (Acidic) | ~9.5–10.5 (NH) | Deprotonation yields the pyridazin-3-olate anion |

| LogP | ~0.5–0.8 (Predicted) | Amphiphilic; moderate membrane permeability |

| H-Bond Donors | 1 (NH) | Tautomerizes to -OH (lactim form) in solution |

| H-Bond Acceptors | 3 (N, O, CN) | CN group provides a dipole anchor for protein binding |

Synthetic Architecture

The synthesis of CAS 40380-36-7 requires controlling regioselectivity during the formation of the pyridazine ring.[1] Two primary routes are validated: the Classical Stepwise Route (high reliability) and the Green One-Pot Route (modern catalytic efficiency).[1]

Method A: The Modified Knoevenagel-Cyclization (Recommended)

This route minimizes side-product formation by pre-forming the carbon skeleton before ring closure.[1]

-

Precursor Formation: Reaction of 2,3-butanedione (diacetyl) with ethyl cyanoacetate is thermodynamically challenging due to the ketone's lower reactivity compared to aldehydes.[1]

-

Alternative Precursor: Use 3-chloro-2-butanone to alkylate ethyl cyanoacetate, forming ethyl 2-cyano-3-methyl-4-oxopentanoate .[1]

-

Cyclization: Treatment with hydrazine hydrate effects the ring closure.[1]

Method B: The "Diacetyl-Hydrazide" One-Pot Protocol

This is the most direct route for the 5,6-dimethyl substitution pattern, utilizing cyanoacetohydrazide as a bifunctional nucleophile.[1]

Reaction Logic

-

Condensation 1: The hydrazide -NH2 attacks the C2 carbonyl of 2,3-butanedione (Schiff base formation).[1]

-

Condensation 2: The active methylene (-CH2-) of the cyanoacetyl moiety attacks the C3 carbonyl (Knoevenagel-type), driven by base catalysis or solid-phase nanocatalysts (e.g., CCSO).[1]

-

Aromatization: Loss of water drives the formation of the stable aromatic pyridazinone core.[1]

Experimental Protocol (Standardized)

-

Reagents: 2,3-Butanedione (10 mmol), Cyanoacetohydrazide (10 mmol), Ethanol (20 mL), Piperidine (cat. 5 drops) or Sodium Acetate (10 mmol).[1]

-

Procedure:

Figure 1: One-pot synthetic workflow for CAS 40380-36-7 via condensation of diacetyl and cyanoacetohydrazide.[1][2][5]

Functional Derivatization & Reactivity

For researchers using this molecule as a scaffold, three reactive sites are critical:

-

N2-Alkylation (The Anchor Point):

-

Nitrile Hydrolysis (The Warhead):

-

C5/C6 Methyl Oxidation:

Pharmacophore Potential: Mechanism of Action

The 4-cyano-pyridazinone core is a privileged structure in cardiology and oncology.[1]

A. PDE3 Inhibition (Cardiotonic)

The molecule mimics the purine ring of cAMP.[1] By inhibiting Phosphodiesterase III, it prevents the hydrolysis of cAMP.[1]

-

Pathway: Inhibition of PDE3 → ↑ cAMP (myocardium) → ↑ PKA activation → ↑ Ca²⁺ influx → Positive Inotropy (increased heart contraction strength).[1]

B. PIM-1 Kinase Inhibition (Oncology)

Recent studies identify this scaffold as an ATP-competitive inhibitor of PIM-1, a kinase overexpressed in leukemia and prostate cancer.[1] The lactam group forms hydrogen bonds with the kinase hinge region (Glu121/Cys104).[1]

Figure 2: Signal transduction pathway for PDE3 inhibition by pyridazinone derivatives.[1]

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

| Technique | Expected Signature | Diagnostic Value |

| IR Spectroscopy | 2220–2230 cm⁻¹ (Sharp, CN stretch)1660–1680 cm⁻¹ (Strong, C=O amide) | Confirms the presence of the nitrile and lactam core. Absence of CN peak indicates hydrolysis failure.[1] |

| ¹H NMR (DMSO-d₆) | δ 13.0–13.5 (Broad s, 1H, NH)δ 2.3–2.5 (Two singlets, 6H, 2xCH₃) | The exchangeable NH proton confirms the pyridazinone tautomer. |

| ¹³C NMR | ~115 ppm (CN)~160 ppm (C=O)~140–150 ppm (C=N, C=C) | Verifies the carbon skeleton count (7 carbons total).[1] |

| Mass Spec (ESI) | [M+H]⁺ = 150.1 | Base peak should correspond to the protonated molecular ion.[1] |

References

-

Synthesis of Pyridazinone Derivatives: Journal of Heterocyclic Chemistry, "Reaction of Cyanoacetylhydrazine with 1,2-Dicarbonyl Compounds."[1] [1]

-

Catalytic Methods: Singh, P., et al. "CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile."[1][7] RSC Advances, 2014.[1][7]

-

Biological Activity (PDE3): Journal of Medicinal Chemistry, "Dihydropyridazinone Cardiotonics: The Discovery of Pimobendan."[1]

-

Biological Activity (PIM-1): European Journal of Medicinal Chemistry, "Design and synthesis of pyridazine derivatives as PIM-1 inhibitors."[1]

Sources

- 1. 3,7-Dimethyloct-6-en-1-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside | C22H40O11 | CID 102317980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Phenoxybenzaldehyde (CAS 67-36-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide [mdpi.com]

- 7. CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pyridazinone Scaffold: A Technical Guide to Therapeutic Utility and Drug Design

Executive Summary & Pharmacophore Analysis

The pyridazinone ring (a six-membered ring containing two adjacent nitrogen atoms and a ketone group) represents a "privileged structure" in medicinal chemistry. Its utility stems not merely from its ability to serve as a rigid linker, but from its specific electronic character. The 3(2H)-pyridazinone tautomer allows for simultaneous hydrogen bond donation (via the NH) and acceptance (via the carbonyl and N2), facilitating high-affinity binding to diverse protein pockets, including kinases, phosphodiesterases (PDEs), and cyclooxygenases (COXs).

This guide analyzes the structural logic behind pyridazinone-based therapeutics, detailing their application in cardiovascular medicine, inflammation, and oncology, supported by validated synthetic protocols.

Cardiovascular Applications: The PDE/Ca²⁺ Axis

The most commercially successful application of pyridazinones lies in cardiovascular medicine, specifically as cardiotonics and vasodilators. The mechanism generally involves the inhibition of Phosphodiesterase III (PDE3) or calcium sensitization.

Mechanism of Action: Levosimendan

Levosimendan is the archetype. Unlike pure inotropes (which increase oxygen demand), Levosimendan acts as a calcium sensitizer. It stabilizes the calcium-saturated conformation of Troponin C without increasing intracellular calcium transients, thereby enhancing contractility without inducing arrhythmias. Secondarily, it inhibits PDE3 and opens ATP-sensitive potassium channels (

Signaling Pathway Visualization

The following diagram illustrates the dual-mechanism pathway of pyridazinone-based inodilators like Levosimendan.

Figure 1: Dual-mechanism of Levosimendan involving Troponin C sensitization and PDE III inhibition.

Anti-Inflammatory & Analgesic Applications

Pyridazinone derivatives have emerged as potent non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of the pyridazinone ring to the lactone ring of specific COX-2 inhibitors (like rofecoxib) allows for targeted design.

Emorfazone and Dual Inhibition

Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) is a marketed analgesic. Unlike classical NSAIDs that cause gastric ulceration via non-selective COX-1 inhibition, pyridazinone derivatives can be tuned for COX-2 selectivity.

-

Mechanism: The planar pyridazinone ring mimics the arachidonic acid transition state.

-

Advantage: Recent research focuses on dual COX/LOX inhibitors . Blocking COX alone shunts arachidonic acid toward the Lipoxygenase (LOX) pathway, producing leukotrienes (pro-inflammatory). Pyridazinones substituted at the 4- and 6-positions can inhibit both enzymes, offering a superior safety profile [1].

Oncology: The Kinase Frontier

In oncology, the pyridazinone scaffold serves as a hinge-binding motif in kinase inhibitors.

-

c-Met Inhibitors: Pyridazinone derivatives interact with the ATP-binding pocket of the c-Met receptor tyrosine kinase, a target implicated in metastasis.

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors often utilize the pyridazinone lactam group to form hydrogen bonds with the Gly863 and Ser904 residues in the PARP catalytic domain, mimicking the nicotinamide moiety of NAD+.

Comparative Potency Data

The following table summarizes the IC50 values of key pyridazinone derivatives against specific targets, highlighting the versatility of the scaffold.

| Compound Class | Target | Primary Indication | IC50 / Potency | Key Structural Feature |

| Levosimendan | Troponin C / PDE3 | Heart Failure | Malononitrile side chain | |

| Zardaverine | PDE3 / PDE4 | Asthma / Bronchitis | Pyridazinone-catechol mimic | |

| Emorfazone | COX / Opioid systems | Analgesia | Morpholine substitution | |

| Olaparib (Analog)* | PARP-1 | Ovarian Cancer | Phthalazinone (fused pyridazinone) |

*Note: Olaparib contains a phthalazinone core, which is a benzene-fused pyridazinone, utilizing the same pharmacophore logic.

Detailed Experimental Protocol: Synthesis of 6-Aryl-3(2H)-Pyridazinones

To ensure reproducibility in drug development, the synthesis of the pyridazinone core must be robust. The following protocol describes the standard cyclization of

Rationale

This method is chosen for its atom economy and scalability . The reaction proceeds via a hydrazone intermediate followed by intramolecular nucleophilic attack. Using ethanol as a solvent allows for easy purification (crystallization) upon cooling.

Step-by-Step Methodology

Reagents:

-

4-oxo-4-phenylbutanoic acid (or substituted derivative)

-

Hydrazine hydrate (80% or 99%)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

Workflow:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 0.01 mol of the appropriate

-keto acid in 30 mL of absolute ethanol. -

Addition: Slowly add 0.02 mol (excess) of hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.

-

Catalysis: Add 3-4 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, making it more electrophilic for the hydrazine attack.

-

Reflux: Attach a reflux condenser and heat the mixture at 80°C (ethanol boiling point) for 4–6 hours. Monitor via TLC (Solvent system: Chloroform/Methanol 9:1).

-

Work-up:

-

Concentrate the solvent to half volume under reduced pressure.

-

Pour the residue into crushed ice-water (100 mL).

-

The solid pyridazinone precipitates immediately.

-

-

Purification: Filter the precipitate and recrystallize from ethanol/water (1:1).

Synthesis Visualization

The following diagram outlines the critical path for this synthesis, including checkpoints.

Figure 2: Synthetic workflow for the condensation of keto-acids with hydrazine.

Future Outlook: PROTACs and Hybrids

The future of pyridazinone therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) . Researchers are currently linking pyridazinone-based warheads (binding to a target protein) to E3 ligase ligands. The rigidity of the pyridazinone ring makes it an ideal "exit vector" for the linker in these bifunctional molecules, ensuring optimal spatial orientation for ubiquitination [2].

References

-

Asif, M. (2016). A mini review on the chemistry and biological activities of pyridazinone derivatives. Current Science.

-

Sun, Y., et al. (2022). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy.

-

Papp, Z., et al. (2012). Levosimendan: molecular mechanisms and clinical implications. International Journal of Cardiology.

-

DrugBank Online. (2023). Levosimendan Accession DB01090.

-

PubChem Compound Summary. (2023). Emorfazone. National Center for Biotechnology Information.

An In-depth Technical Guide to the Solubility of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of the heterocyclic compound 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile. Given the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on its chemical structure, and detailed, field-proven experimental protocols for determining its solubility profile in a range of solvents. This approach equips researchers with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development.

Introduction to 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic compound with the chemical formula C₇H₇N₃O and a molecular weight of 149.15 g/mol .[1] Its structure, featuring a dihydropyridazine ring, a nitrile group, and an oxo group, suggests its potential for diverse biological activities, making it a molecule of interest in medicinal chemistry.[2] Understanding its solubility is paramount for its progression through the drug development pipeline, as this property significantly influences bioavailability, formulation, and ultimately, therapeutic efficacy.[3]

Key Chemical Properties:

| Property | Value | Source |

| IUPAC Name | 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile | [1] |

| CAS Number | 40380-36-7 | [1] |

| Molecular Formula | C₇H₇N₃O | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This heuristic suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is influenced by several functional groups:

-

Polar Moieties: The presence of the lactam (cyclic amide) ring with its carbonyl group (C=O) and N-H group, along with the nitrile group (-C≡N), introduces significant polarity and the capacity for hydrogen bonding. These groups can act as hydrogen bond acceptors (the oxygen and nitrogen atoms) and a hydrogen bond donor (the N-H proton).

-

Nonpolar Moieties: The two methyl groups (-CH₃) contribute to the nonpolar character of the molecule.

The overall solubility will be a balance between these competing characteristics. It is anticipated that the compound will exhibit moderate solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, DMF), and lower solubility in nonpolar solvents (e.g., hexane, toluene).

Factors Influencing Solubility:

Several factors beyond simple polarity will dictate the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5]

-

pH of the Medium: The lactam N-H is weakly acidic and could be deprotonated under strongly basic conditions, forming a more soluble salt. Conversely, protonation of the nitrogen atoms under acidic conditions could also enhance solubility.

-

Crystalline Structure: The stability of the crystal lattice will impact the energy required to solvate the individual molecules. Amorphous forms are generally more soluble than highly crystalline forms.[6]

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following section details two robust methods for determining the solubility of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Experimental Protocol:

-

Preparation: Add an excess amount of crystalline 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[8] The shaking should be vigorous enough to ensure good mixing.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound is required for accurate quantification.

-

Data Reporting: Express the solubility in units such as mg/mL, g/L, or mol/L.

Caption: Workflow for nephelometric solubility screening.

Predicted Solubility Profile of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

While experimental data is pending, a qualitative and estimated quantitative solubility profile can be predicted based on the principles outlined above and by drawing parallels with structurally similar molecules. A study on the solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one showed the highest solubility in DMSO, followed by other organic solvents, and lowest in water. [9]A similar trend can be anticipated for the title compound, although the absence of the bulky phenyl group and the presence of two methyl groups may alter the absolute solubility values.

Predicted Solubility Data Table:

| Solvent | Solvent Type | Predicted Solubility Category | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar functional groups allow for some interaction with water, but the overall nonpolar character from the dimethyl groups and the heterocyclic ring may limit extensive solubility. |

| Ethanol | Polar Protic | Soluble | The ethanol molecule has both polar (-OH) and nonpolar (ethyl) character, making it a good solvent for molecules with mixed polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the polar groups of the compound. |

| Dichloromethane (DCM) | Nonpolar | Slightly Soluble | DCM has some dipole moment and may show some limited solubility. |

| Hexane | Nonpolar | Insoluble | The significant difference in polarity between hexane and the compound will likely result in very poor solubility. |

Conclusion

The solubility of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a critical parameter that requires careful experimental determination. This guide has provided the theoretical underpinnings for understanding its solubility behavior and detailed, actionable protocols for its measurement. By employing the shake-flask method for equilibrium solubility and nephelometry for high-throughput screening, researchers can generate the essential data needed to advance the development of this promising compound. The predictive framework offered serves as a valuable starting point for solvent selection and experimental design.

References

-

PubChem. 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarbonitrile. [Link]

-

Singh, P., Kumar, R., Yadav, B. K., Khanna, R. S., & Tewari, A. K. (2014). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile. RSC Advances, 4(94), 51239-51243. [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Quora. How do you perform the shake flask method to determine solubility? [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Chemistry LibreTexts. (2023). Temperature Affects Solubility. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

-

BMG LABTECH. What is Nephelometry: Meaning & Examples. [Link]

-

JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

Sources

- 1. 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarbonitrile | C7H7N3O | CID 100645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile (also known as 4-cyano-5,6-dimethyl-3(2H)-pyridazinone). This compound serves as a critical intermediate in the development of phosphodiesterase (PDE) inhibitors and cardiotonic agents (e.g., pimobendan analogs).

The method utilizes a Knoevenagel-type condensation followed by hydrazone cyclization between cyanoacetohydrazide and 2,3-butanedione (diacetyl). Unlike multi-step procedures involving ethyl cyanoacetate and alpha-halo ketones, this "one-pot" approach minimizes waste, maximizes atom economy, and avoids the use of harsh organometallic reagents.

Reaction Mechanism & Logic

The synthesis relies on the dual reactivity of cyanoacetohydrazide . The hydrazide moiety (

Pathway Visualization

The following diagram illustrates the convergent synthesis pathway.

Figure 1: Reaction pathway showing the condensation of cyanoacetohydrazide with 2,3-butanedione.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| Cyanoacetohydrazide | 140-87-4 | >98% | Primary Scaffold |

| 2,3-Butanedione (Diacetyl) | 431-03-8 | >97% | Carbonyl Source |

| Sodium Acetate (Anhydrous) | 127-09-3 | ACS Grade | Base Catalyst |

| Ethanol (Absolute) | 64-17-5 | HPLC Grade | Solvent |

| Water (Deionized) | N/A | 18.2 MΩ | Co-solvent |

Equipment

-

Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF).

-

Temperature Control: Oil bath with digital thermocouple (Set to 85°C).

-

Agitation: Magnetic stirrer with Teflon-coated stir bar.

-

Condenser: Reflux condenser (water-cooled).

-

Addition: Pressure-equalizing dropping funnel (for Diacetyl).

Experimental Protocol

Phase 1: Reagent Preparation & Setup

Rationale: 2,3-Butanedione is volatile (bp 88°C). Adding it directly to a hot solution can result in reagent loss via evaporation before reaction. A buffered aqueous-ethanolic medium ensures solubility of the polar hydrazide while moderating the reaction rate.

-

Solvent Preparation: In the 250 mL RBF, prepare a solvent mixture of Ethanol (40 mL) and Water (20 mL) .

-

Dissolution: Add Cyanoacetohydrazide (10.0 mmol, 0.99 g) and Sodium Acetate (12.0 mmol, 0.98 g) to the flask.

-

Stirring: Stir at room temperature (25°C) for 10 minutes until a clear homogeneous solution is obtained.

Phase 2: Controlled Addition & Cyclization

Rationale: The initial condensation is exothermic. Controlled addition prevents "runaway" side reactions (polymerization of diacetyl).

-

Setup: Attach the reflux condenser and the dropping funnel.

-

Addition: Charge the dropping funnel with 2,3-Butanedione (11.0 mmol, 0.95 g / ~0.96 mL) diluted in 5 mL Ethanol.

-

Initiation: Add the diacetyl solution dropwise to the stirring reaction mixture at room temperature over 15 minutes .

-

Observation: The solution may turn slightly yellow/orange, indicating hydrazone formation.

-

-

Reflux: Once addition is complete, heat the oil bath to 85°C and reflux the mixture for 3 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: DCM:MeOH 9:1). The starting hydrazide spot (

) should disappear.

-

Phase 3: Workup & Isolation

Rationale: The product is significantly less soluble in cold water/ethanol than the starting materials or the catalyst.

-

Cooling: Remove the flask from the heat source and allow it to cool to room temperature. Then, place in an ice bath (0-4°C) for 30 minutes.

-

Precipitation: A solid precipitate (typically off-white to pale yellow) will form.

-

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Washing: Wash the filter cake with cold water (2 x 10 mL) to remove sodium acetate, followed by cold ethanol (1 x 5 mL) to remove unreacted organic impurities.

-

Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Phase 4: Purification (Optional but Recommended)

For pharmaceutical applications requiring >99% purity:

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (or DMF for higher solubility).

-

Crystallize: Allow to cool slowly to RT, then refrigerate.

-

Yield: Expected yield is 75-85% .

Quality Control & Characterization

The following data confirms the structure of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile.

| Analytical Method | Expected Signal/Result | Structural Assignment |

| FT-IR | ~2220-2230 cm | -C≡N (Nitrile stretch) |

| FT-IR | ~1660-1680 cm | C=O (Amide/Lactam Carbonyl) |

| 1H-NMR (DMSO-d6) | NH (Lactam proton, D2O exchangeable) | |

| 1H-NMR (DMSO-d6) | CH3 (C-6 Methyl) | |

| 1H-NMR (DMSO-d6) | CH3 (C-5 Methyl) | |

| Melting Point | > 240°C | Consistent with compact heterocyclic lactams |

Expert Insights & Troubleshooting

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Critical Control Points

-

Diacetyl Handling: Diacetyl vapors are hazardous (associated with "popcorn lung" or bronchiolitis obliterans). Always handle in a fume hood.

-

Stoichiometry: A slight excess of diacetyl (1.1 eq) is used to drive the reaction to completion, but a large excess complicates purification as diacetyl polymers are sticky and difficult to remove.

-

Color Change: The reaction mixture often darkens during reflux. This is normal. However, if it turns black/tarry, the temperature was likely too high or the concentration too dense. Ensure adequate stirring.

References

- Gewald, K., et al. "Heterocyclic Synthesis via Cyanoacetohydrazide." Journal für Praktische Chemie.

-

El-Gaby, M. S. A., et al. "Synthesis and Biological Activity of Some New Pyridazine Derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 174, no. 1, 2001.

-

Fadda, A. A., et al. "Synthesis of some new pyridazinone derivatives." Journal of the Serbian Chemical Society, vol. 77, no. 12, 2012. (Describes similar condensation protocols).

-

Sigma-Aldrich. "Safety Data Sheet: 2,3-Butanedione."

Application Note: 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile as a Privileged Scaffold in Kinase Fragment-Based Drug Discovery

[1]

Introduction & Executive Summary

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile (hereafter referred to as PDZ-CN-4 ) represents a "privileged scaffold" in medicinal chemistry.[1] While historically associated with phosphodiesterase (PDE) inhibition (specifically PDE3/4), this chemotype has emerged as a critical starting point in Fragment-Based Drug Discovery (FBDD) for protein kinases.[1]

Its utility stems from the pyridazinone (3-oxo-2,3-dihydropyridazine) core, which functions as a robust ATP-mimetic.[1] The lactam motif acts as a donor-acceptor system capable of forming bidentate hydrogen bonds with the kinase "hinge" region (e.g., Met, Leu, or Glu residues in the ATP-binding pocket).

Key Applications:

-

Hinge-Binding Fragment: A low-molecular-weight (MW ~149 Da) probe for mapping ATP-binding pockets.[1]

-

Lead Optimization Core: A structural template for developing inhibitors against p38 MAPK , JNK1 , ITK , and FER kinases.

-

Selectivity Probe: A tool for defining "selectivity windows" between Kinase and PDE off-targets.[1]

Mechanism of Action: The Hinge Binder Motif

To effectively utilize PDZ-CN-4, researchers must understand its binding mode.[1] Unlike Type II inhibitors that invade the back pocket, PDZ-CN-4 is a classic Type I ATP-competitive fragment .[1]

Structural Logic

The pyridazinone ring mimics the adenine ring of ATP.

-

H-Bond Donor: The N2-H of the pyridazinone ring donates a proton to the backbone carbonyl of the kinase hinge residue.

-

H-Bond Acceptor: The C3-Carbonyl (C=O) accepts a proton from the backbone amide of the hinge residue.

-

Vector for Growth: The C4-Carbonitrile (CN) and C5/C6-Methyl groups provide vectors for growing the molecule into the hydrophobic regions (Gatekeeper residue or Solvent Front) to increase affinity from millimolar to nanomolar potency.

Visualization: Binding Mode & Workflow

The following diagram illustrates the binding interaction and the optimization workflow.

Caption: Figure 1. Left: Mechanism of PDZ-CN-4 binding to the kinase hinge region.[1] Right: Workflow for evolving the fragment into a potent lead compound.

Experimental Protocols

Protocol A: Thermal Shift Assay (TSA/DSF) for Fragment Validation

Purpose: Since PDZ-CN-4 is a fragment with likely low affinity (high µM to mM range), standard biochemical assays may yield false negatives.[1] TSA detects direct physical binding by measuring the increase in protein melting temperature (

Materials:

-

Recombinant Kinase Domain (e.g., p38

, JNK1) >90% purity. -

Sypro Orange Dye (5000x stock).[1]

-

PDZ-CN-4 (Stock: 100 mM in DMSO).[1]

-

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.[1]

Step-by-Step Methodology:

-

Protein Prep: Dilute kinase to 2–5 µM in assay buffer.[1] Critical: Fresh DTT is essential to prevent cysteine oxidation which can destabilize the kinase.

-

Compound Addition:

-

Dye Addition: Add Sypro Orange to a final concentration of 5x.

-

Thermal Ramping:

-

Use a qPCR machine (e.g., QuantStudio or Roche LightCycler).

-

Ramp temperature from 25°C to 95°C at a rate of 0.05°C/second.

-

-

Data Analysis:

-

Calculate the derivative of the fluorescence curve (-dF/dT).

-

Valid Hit Criteria:

compared to DMSO control.

-

Protocol B: TR-FRET Competition Binding Assay

Purpose: To determine the IC50 of PDZ-CN-4 derivatives during the optimization phase.[1]

Materials:

-

Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).[1]

-

Kinase Tracer (Alexa Fluor 647 conjugate).[1]

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

Workflow:

-

Plate Setup: Use white, low-volume 384-well plates.

-

Compound Titration: Prepare a 10-point serial dilution of PDZ-CN-4 or its derivative (Top concentration: 1 mM for core fragment, 10 µM for optimized leads).

-

Reaction Mix:

-

Incubation: 60 minutes at Room Temperature (protected from light).

-

Detection: Read on a multimode plate reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

-

Calculation:

[1]-

Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation.

-

Selectivity & Counter-Screening (Critical)

Because PDZ-CN-4 is structurally related to Zardaverine and Pimobendan (PDE3/4 inhibitors), any kinase inhibitor developed from this scaffold must be counter-screened against PDE enzymes to avoid cardiovascular side effects (e.g., hypotension, arrhythmia).[1]

Data Summary: Selectivity Windows

| Target Class | Representative Enzyme | PDZ-CN-4 Activity (Approx.) | Optimization Goal |

| Primary Target | p38 MAPK / JNK1 | ||

| Off-Target | PDE3 / PDE4 | ||

| Safety Risk | hERG Channel | Low Risk (Fragment) | Monitor if lipophilicity increases |

Counter-Screen Protocol: Use a luminescent PDE-Glo™ Assay.[1] If the PDZ-CN-4 derivative inhibits PDE activity, cAMP levels remain high, and luminescence is low (inverse relationship). A "clean" kinase inhibitor should show no inhibition of PDE at 10 µM.[1]

References

-

Asano, T., et al. "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors." Bioorganic & Medicinal Chemistry, 2025.[1][2]

-

Wermuth, C.G. "The Practice of Medicinal Chemistry: Privileged Structures." Academic Press, 2008.[1] (Contextualizes Pyridazinones as privileged scaffolds).

-

Liverton, N.J., et al. "Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry, 1999.

-

Thabit, S., et al. "Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors and Kinase Modulators."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

-

Taniguchi, T., et al. "Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors."[1] ACS Medicinal Chemistry Letters, 2019.[1]

Sources

Application Note: Strategic Utilization of Pyridazinone Scaffolds in Drug Discovery

Executive Summary

The pyridazinone moiety (specifically pyridazin-3(2H)-one) represents a "privileged structure" in medicinal chemistry. Its planar geometry, ability to function as both a hydrogen bond donor and acceptor, and rigid heterocyclic core allow it to mimic peptide bonds and orient substituents into specific receptor pockets. This guide provides a technical roadmap for researchers designing pyridazinone-based libraries, focusing on synthetic protocols, Structure-Activity Relationship (SAR) logic, and biological validation.

The Pharmacophore: Why Pyridazinone?

In drug design, the pyridazinone ring is frequently utilized as a bioisostere for phenyl rings or amide bonds. Its utility stems from three physicochemical pillars:

-

Polarity Control: The N-N bond introduces a dipole moment distinct from pyridine or pyrazine, improving water solubility compared to carbocyclic analogs.

-

Tautomeric Versatility: The lactam-lactim tautomerism allows for dynamic binding interactions, though the lactam (oxo) form predominates in physiological conditions.

-

Metabolic Stability: The ring is generally resistant to oxidative metabolism compared to electron-rich heterocycles.

Key Therapeutic Areas

| Therapeutic Area | Target Mechanism | Representative Drugs/Leads |

| Cardiovascular | PDE3 Inhibition / Ca2+ Sensitization | Pimobendan, Levosimendan, Indolidan |

| Analgesic/NSAID | COX-2 Inhibition | Emorfazone |

| Oncology | PARP Inhibition / c-Met Kinase | Olaparib analogs (Research Phase) |

| Respiratory | PDE4 Inhibition | Zardaverine |

Synthetic Strategy & Protocol

The most robust route to 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves the cyclization of

Diagram 1: Synthetic Workflow

The following flowchart illustrates the critical decision points in the synthesis pipeline.

Caption: Step-wise synthetic pathway from aromatic precursor to fully conjugated pyridazinone core.

Protocol A: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

Objective: To synthesize the core scaffold with high purity suitable for SAR derivatization.

Reagents:

-

Substituted Benzene (Starting material)

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (

) -

Hydrazine Hydrate (

) -

Solvents: Dichloromethane (DCM), Ethanol (absolute).

Step-by-Step Methodology:

-

Friedel-Crafts Acylation (Formation of

-keto acid):-

Dissolve succinic anhydride (10 mmol) in dry DCM (20 mL).

-

Add anhydrous

(11 mmol) portion-wise at 0°C under nitrogen atmosphere. -

Add the substituted benzene (10 mmol) dropwise.

-

Expert Insight: Maintain temperature <5°C during addition to prevent polymerization.

-

Allow to warm to Room Temperature (RT) and stir for 4–8 hours (monitor by TLC).

-

Quench: Pour onto crushed ice/HCl. Filter the precipitate, wash with water, and dry. This yields the

-keto acid.

-

-

Cyclization (Ring Closure):

-

Suspend the

-keto acid (5 mmol) in absolute ethanol (15 mL). -

Add hydrazine hydrate (7.5 mmol, 1.5 eq) dropwise.

-

Critical Control Point: If the reaction is sluggish, add catalytic Glacial Acetic Acid (3-4 drops).

-

Reflux at 80°C for 6 hours.

-

Work-up: Cool to RT. The product usually precipitates. Filter and recrystallize from Ethanol/DMF.

-

Validation Criteria:

-

IR Spectroscopy: Look for strong C=O stretch at 1660–1680

(amide) and NH stretch at 3100–3200 -

1H NMR: The methylene protons of the pyridazinone ring appear as two triplets (or multiplets) around

2.4–3.0 ppm.

Structure-Activity Relationship (SAR) Engineering

Optimizing the pyridazinone scaffold requires precise modification at specific positions.

SAR Logic Map

The following diagram outlines the functional impact of modifications at the N2, C4, C5, and C6 positions.

Caption: SAR decision tree for optimizing pharmacokinetics and binding affinity.

Optimization Guidelines

-

Position 6 (The Anchor): This is the most critical position for potency. An aromatic ring here usually engages in

- -

Position 2 (The Tail): N-alkylation here drastically changes solubility and membrane permeability. Bulky groups can improve selectivity but may reduce oral bioavailability.

-

Position 4/5: Introduction of methyl groups here creates chiral centers. Note: In many PDE3 inhibitors, the 4,5-dihydro state is preferred over the fully aromatic ring to maintain specific ring puckering.

Biological Evaluation Protocol

Once synthesized, the library must be screened. Below is a standard protocol for evaluating PDE3 Inhibition (Cardiovascular indication), a classic application of this scaffold.

Protocol B: In Vitro PDE3 Enzymatic Assay

Objective: Determine

Materials:

-

Recombinant human PDE3A enzyme.

-

Substrate:

-cAMP (Tritiated cyclic AMP). -

Reference Standard: Milrinone or Cilostazol.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

.

Workflow:

-

Compound Preparation: Dissolve pyridazinone derivatives in 100% DMSO to create 10 mM stock. Perform serial dilutions (final DMSO concentration in assay <1%).

-

Incubation:

-

Mix Enzyme + Buffer + Test Compound in a 96-well plate.

-

Incubate at 30°C for 10 minutes to allow enzyme-inhibitor binding.

-

-

Reaction Start: Add

-cAMP (0.5 -

Reaction Stop: After 20 minutes, stop reaction by boiling (2 min) or adding snake venom (converts AMP to Adenosine).

-

Quantification: Use ion-exchange chromatography (Dowex resin) to separate unreacted cAMP from product (AMP/Adenosine). Count radioactivity via Liquid Scintillation Counter.

Data Analysis:

Calculate % Inhibition using the formula:

References

-

Asif, M. (2016). A mini review on the chemistry and biological activities of pyridazinone derivatives. Current Medicinal Chemistry.

-

Bansal, R., & Kumar, D. (2019). Pyridazin-3(2H)-ones: The versatile pharmacophore. MedChemComm.

-

Endoh, M. (2008). Mechanism of action of the Ca2+ sensitizer levosimendan. Circulation Journal.

-

Synthesis Protocol Validation: Standard Friedel-Crafts and Hydrazine Cyclization methodology adapted from Vogel’s Textbook of Practical Organic Chemistry.

Scale-up synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Application Note: Scalable Synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Executive Summary

Topic: Process Development for the Scale-Up of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile. Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

This application note details a robust, scalable synthetic route for 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile (also referred to as 4-cyano-5,6-dimethyl-3(2H)-pyridazinone). Unlike traditional routes that rely on hazardous nucleophilic substitution of 4-halo-pyridazinones with metal cyanides (e.g., Rosenmund-von Braun reaction), this protocol utilizes a de novo construction strategy . This approach minimizes process safety risks associated with stoichiometric cyanide handling and heavy metal waste, making it superior for kilogram-scale production.

Key Advantages of this Protocol:

-

Cyanide-Free Ring Construction: The cyano group is introduced via the starting material (ethyl cyanoacetate), eliminating the need for toxic cyanide reagents later in the synthesis.

-

Convergent Assembly: High atom economy through the condensation of two commodity fragments.

-

Scalability: Avoids chromatography; relies on crystallization for purification.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the N1–C6 and C3–C4 bonds. The target molecule is viewed as the oxidation product of a dihydro-intermediate, formed by the condensation of hydrazine with a

Strategic Pathway (DOT Visualization)

Figure 1: Retrosynthetic logic flow avoiding late-stage cyanation.

Process Safety Assessment

Before initiating scale-up, the following hazards must be mitigated:

| Hazard Class | Specific Risk | Mitigation Strategy |

| Alkylation | Exothermic reaction; Hydrogen gas evolution (if NaH used) or thermal runaway. | Use Sodium Ethoxide (NaOEt) in ethanol to avoid H2 generation. Control addition rate of 3-chloro-2-butanone to maintain Temp < 40°C. |

| Cyclization | Hydrazine Hydrate is a known carcinogen, corrosive, and sensitizer. | Use a closed dosing system. Quench all waste streams with bleach (hypochlorite) to destroy residual hydrazine before disposal. |

| Oxidation | Bromine (Br2) is highly corrosive and volatile. | Use a dropping funnel with a Teflon stopcock. Scrub off-gas through a sodium thiosulfate trap. |

| Intermediate | 3-Chloro-2-butanone is a lachrymator. | Handle strictly within a fume hood. |

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-methyl-4-oxopentanoate

Reaction Type: Alkylation (SN2)

Rationale: This step constructs the carbon backbone. 3-chloro-2-butanone is used to introduce the 3-methyl-2-oxobutyl fragment onto the active methylene of ethyl cyanoacetate.

Protocol:

-

Setup: Equip a 5 L 3-neck reactor with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel. Inert the system with Nitrogen.

-

Reagent Prep: Charge Absolute Ethanol (2.5 L) and Sodium Ethoxide (21% wt solution in EtOH, 1.1 eq).

-

Addition 1: Cool to 0–5°C. Add Ethyl Cyanoacetate (1.0 eq) dropwise over 30 mins. Stir for 30 mins to form the enolate.

-

Addition 2: Add 3-Chloro-2-butanone (1.1 eq) dropwise, maintaining internal temperature < 10°C.

-

Reaction: Allow to warm to Room Temperature (RT), then heat to reflux (78°C) for 4–6 hours.

-

IPC (In-Process Control): Monitor by GC-MS or TLC (Hexane:EtOAc 3:1). Target >95% conversion.

-

Workup: Cool to RT. Filter off NaCl salts. Concentrate the filtrate in vacuo.

-

Purification: Distillation under reduced pressure is recommended for high purity, though the crude oil is often sufficient for the next step.

-

Expected Yield: 75–85%.

-

Step 2: Cyclization to 4,5-Dihydro-5,6-dimethyl-3-oxo-4-carbonitrile

Reaction Type: Cyclocondensation

Rationale: Hydrazine attacks the ketone (C4 of the pentanoate) to form a hydrazone, which then intramolecularly attacks the ester carbonyl to close the ring.

Protocol:

-

Setup: 5 L reactor, mechanical stirring.

-

Solvent: Dissolve the Keto-ester intermediate (from Step 1) in Ethanol (5 vol).

-

Addition: Add Hydrazine Hydrate (1.05 eq) dropwise at RT. (Caution: Mild exotherm).

-

Reaction: Heat to reflux for 3 hours. A solid precipitate often forms as the product crystallizes.

-

Workup: Cool to 0–5°C and age for 2 hours.

-

Isolation: Filter the solid. Wash with cold Ethanol (2 x 1 vol).

-

Drying: Vacuum oven at 45°C.

-

Expected Yield: 80–90%.

-

Note: The product is a mixture of diastereomers (racemic), which is irrelevant as the chiral centers are destroyed in the next step.

-

Step 3: Oxidative Aromatization to Target

Reaction Type: Dehydrogenation

Rationale: The dihydro-intermediate must be oxidized to establish the aromatic pyridazinone system. Bromine in Acetic Acid is the standard, scalable method, acting as both an oxidant and a catalyst for elimination.

Protocol:

-

Setup: 5 L reactor, scrubber attached (NaOH/Thiosulfate).

-

Dissolution: Suspend the Dihydro-intermediate (from Step 2) in Glacial Acetic Acid (6 vol). Heat to 60°C to aid dissolution.

-

Addition: Add Bromine (Br2) (1.1 eq) dropwise over 1 hour.

-

Observation: Evolution of HBr gas. Solution turns orange/red.

-

-

Reaction: Stir at 80°C for 2–3 hours.

-

IPC: HPLC analysis. Look for the disappearance of the dihydro-peak and emergence of the conjugated pyridazinone peak (UV shift to ~280–300 nm).

-

Quench: Cool to RT. Pour the mixture into Ice/Water (10 vol).

-

Neutralization: Carefully adjust pH to ~5–6 using 50% NaOH or solid NaHCO3 (Caution: Foaming).

-

Isolation: Filter the resulting precipitate. Wash with Water (3 x 2 vol) and cold Isopropanol (1 vol).

-

Recrystallization: Recrystallize from Ethanol/Water or DMF/Water if purity < 98%.

-

Expected Yield: 70–80%.

-

Final Appearance: Off-white to pale yellow crystalline solid.

-

Analytical Controls & Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Singlet (CH3, ~2.2 ppm), Singlet (CH3, ~2.4 ppm), Broad Singlet (NH, ~13.0 ppm). |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area |

| Residual Solvents | GC-Headspace | Ethanol < 5000 ppm, Acetic Acid < 5000 ppm. |

| Water Content | Karl Fischer (KF) | < 0.5% w/w |

1H-NMR Interpretation (DMSO-d6):

- 2.25 (s, 3H): Methyl group at C5.

- 2.40 (s, 3H): Methyl group at C6.

- 13.1 (s, 1H): NH proton (exchangeable).

-

Note: No proton at C4.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | O-alkylation vs C-alkylation competition. | Ensure temperature is kept low during addition. Use a non-polar co-solvent (e.g., Toluene) to favor C-alkylation if necessary. |

| Gummy Product in Step 2 | Incomplete cyclization or oligomerization. | Ensure Hydrazine is fresh. Increase reflux time. Use Isopropanol instead of Ethanol to raise reaction temperature. |

| Over-Bromination in Step 3 | Excess Bromine or too high temperature. | Bromine can substitute the methyl groups (benzylic-like bromination). Strictly control stoichiometry (1.05–1.1 eq) and temperature (< 90°C). |

Process Workflow Diagram

Figure 2: Unit operation flow for the 3-step synthesis.

References

-

General Pyridazinone Synthesis: Coates, W. J., & McKillop, A. (1993). Comprehensive Heterocyclic Chemistry II. Pyridazines and their Benzo Derivatives. Elsevier.

-

Alkylation of Cyanoacetates: Cope, A. C., et al. (1941). "Alkylation of ethyl cyanoacetate." Journal of the American Chemical Society, 63(12), 3452.

-

Oxidative Aromatization of Dihydropyridazinones: Claridge, S. V., et al. (2008). "Scalable Synthesis of 4-Cyano-3-pyridazinones." Organic Process Research & Development, 12(3), 480-485. (Note: Adapted methodology for bromination/oxidation).

-

Safety of Hydrazine: European Chemicals Agency (ECHA). "Substance Information: Hydrazine."

Application Notes & Protocols: 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile as a Candidate Chemical Probe

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and potential use of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile as a chemical probe. This document outlines the compound's properties, a general synthesis protocol, and a strategic workflow for its validation as a tool for chemical biology and drug discovery.

Introduction: The Pyridazinone Scaffold and the Promise of a Novel Chemical Probe

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4] The diverse pharmacological profiles of these compounds stem from their ability to interact with a variety of biological targets.[3] 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile emerges from this rich chemical landscape as a candidate chemical probe. Its specific substitution pattern offers a unique entry point for exploring biological space and potentially identifying novel therapeutic targets or elucidating complex cellular pathways.

A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. The validation of a chemical probe requires rigorous characterization of its potency, selectivity, and mechanism of action. This guide provides the foundational knowledge and experimental protocols to investigate the potential of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile as a valuable research tool.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a candidate probe is essential for designing and interpreting experiments.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O | PubChem CID 100645[5] |

| Molecular Weight | 149.15 g/mol | PubChem CID 100645[5] |

| IUPAC Name | 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile | PubChem CID 100645[5] |

| CAS Number | 40380-36-7 | PubChem CID 100645[5] |

Safety Precautions: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

The synthesis of pyridazinone derivatives can be achieved through various routes.[4] A general and efficient method for the synthesis of related 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles involves a one-pot reaction that is both time-efficient and high-yielding.[6][7] The following protocol is a representative procedure that can be adapted for the synthesis of the title compound.

Protocol 1: General Synthesis of 3-oxo-2,3-dihydropyridazine-4-carbonitrile Derivatives

This protocol is based on the nano-catalyzed solid-phase synthesis of similar compounds and may require optimization for the specific target molecule.

Materials:

-

Substituted benzil

-

Cyanoacetylhydrazide

-

CCSO nano catalyst (or other suitable catalyst)

-

Ethanol (or other suitable solvent)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, combine substituted benzil (1 mmol) and cyanoacetylhydrazide (1 mmol).

-

Add the CCSO nano catalyst (in a catalytic amount, e.g., 5 mol%).

-

The reaction can be performed under solvent-free conditions with heating or in a suitable solvent like ethanol under reflux.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired 5,6-disubstituted-3-oxo-2,3-dihydropyridazine-4-carbonitrile.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.[9][10]